1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole
Description
1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c1-25-17-12-10-15(11-13-17)21-23-19-8-4-5-9-20(19)24(21)14-16-6-2-3-7-18(16)22/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYBEQIFBPFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method is the reaction of ortho-phenylenediamine with 2-chlorobenzyl chloride and 4-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole is with a molecular weight of 348.82 g/mol. The compound features a benzodiazole core structure, which is known for its biological activity.
Biological Activities
This compound has been studied for several pharmacological activities:
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, it has demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Research indicates that this compound possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases. It has been shown to scavenge free radicals effectively .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been tested in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been evaluated for its ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets in neurodegenerative disease treatment .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- A study published in Frontiers in Pharmacology highlighted the antimicrobial activity of benzodiazole derivatives, including this compound, demonstrating significant inhibition against pathogenic bacteria .
- Another research article focused on the synthesis and characterization of similar compounds and their biological evaluation for neurodegenerative disorders. It emphasized the importance of structural modifications to enhance activity against MAO-B .
Data Tables
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer and antiviral activities.
5,6-Dimethylbenzimidazole: A component of vitamin B12 and used in the treatment of parasitic infections.
4-Chlorobenzylbenzimidazole: Studied for its potential as a thromboxane A2 receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 274.74 g/mol. The structural representation can be summarized as follows:
- Chlorophenyl group : Contributes to lipophilicity and biological activity.
- Methoxyphenyl group : Enhances electron donation, influencing the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.125–1 μg/mL against MRSA, suggesting that modifications in the benzodiazole structure can enhance antibacterial potency .
Anticancer Properties
Benzodiazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : Studies have shown that certain benzodiazole derivatives inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanisms of action : These compounds may work by disrupting DNA synthesis or inducing oxidative stress within cancer cells .
Neuroprotective Effects
Emerging evidence suggests that benzodiazole derivatives may possess neuroprotective properties. Preclinical studies indicate that they can mitigate neuronal damage in models of neurodegenerative diseases by:
- Reducing oxidative stress
- Inhibiting apoptosis in neuronal cells
- Modulating neurotransmitter levels .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrate that this compound exhibits significant free radical scavenging activity, which may contribute to its neuroprotective and anticancer effects .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzodiazole derivatives showed that modifications at the phenyl ring significantly enhanced their antibacterial efficacy. The compound demonstrated an MIC value comparable to standard antibiotics against Gram-positive bacteria .
Study 2: Anticancer Activity
In vitro studies on HeLa and MCF-7 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
